Enantiomeric Purity: (R)-Enantiomer vs. Racemate in Chiral Intermediate Specification
The (R)-enantiomer of 3-(4-bromophenoxy)-tetrahydrofuran is specified in patent-protected syntheses of pyrrolidine-based acetyl-CoA carboxylase inhibitors where the 3-position stereochemistry directly translates to the stereochemistry of the final drug candidate; use of the racemate would yield a maximum 50% of the desired diastereomer . While a direct ee comparison for this specific compound is not available in public literature, related (3S,4S)-4-(4-bromophenoxy)tetrahydrofuran-3-amine intermediates have been reported with enantiomeric excess values reaching 99% ee under optimized conditions, demonstrating the feasibility of high stereochemical purity for this scaffold class .
| Evidence Dimension | Enantiomeric purity achievable for tetrahydrofuran bromophenoxy intermediates |
|---|---|
| Target Compound Data | Specification typically ≥95% (achiral HPLC); specific ee values not independently reported in public domain |
| Comparator Or Baseline | Racemic 3-(4-bromophenoxy)-tetrahydrofuran (CAS 1342585-83-4): 0% ee by definition; (3S,4S)-4-(4-bromophenoxy)tetrahydrofuran-3-amine: reported 99% ee achievable |
| Quantified Difference | Racemate yields theoretical maximum 50% desired stereoisomer vs. single enantiomer; class-level ee up to 99% achievable for related analogs |
| Conditions | Patent synthesis conditions; (3S,4S) analog neutralization step yielding 99% ee |
Why This Matters
For procurement supporting patent-protected chiral drug syntheses, the single (R)-enantiomer eliminates the 50% yield penalty and diastereomer purification burden inherent to the racemate, directly impacting process economics and regulatory compliance.
